[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3-fluoro-4-methoxyphenyl)methanone
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Overview
Description
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as amino, bromophenyl, trifluoromethyl, and methanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, bromophenyl, and trifluoromethyl groups through various substitution reactions. The final step involves the addition of the methanone group to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow chemistry may be employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used to study the effects of its functional groups on biological systems. Its potential interactions with proteins and enzymes make it a valuable tool for biochemical studies.
Medicine
In medicine, the compound’s unique structure and functional groups may offer potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In industrial applications, the compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups may interact with proteins and enzymes, affecting their function. The trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
Uniqueness
The uniqueness of 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
618383-52-1 |
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Molecular Formula |
C22H13BrF4N2O2S |
Molecular Weight |
525.3 g/mol |
IUPAC Name |
[3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(3-fluoro-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H13BrF4N2O2S/c1-31-16-7-4-11(8-14(16)24)19(30)20-18(28)17-13(22(25,26)27)9-15(29-21(17)32-20)10-2-5-12(23)6-3-10/h2-9H,28H2,1H3 |
InChI Key |
RUGNDXHANQQVTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)Br)N)F |
Origin of Product |
United States |
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